molecular formula C17H19ClN2O4S B300448 N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B300448
M. Wt: 382.9 g/mol
InChI Key: YHEPQEICIAQGEA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound with the molecular formula C17H19ClN2O4S and a molecular weight of 382.9 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use hydrogen gas in the presence of a catalyst. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe to study biological pathways or as a tool in drug discovery research. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrial applications may include its use as an intermediate in the synthesis of other valuable compounds or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is not available, it is likely that the compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example, compounds with similar molecular weights or those containing chlorine, nitrogen, oxygen, and sulfur atoms may exhibit comparable chemical properties. the specific structural features and reactivity of this compound make it distinct from other compounds, providing unique advantages in its applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and reactivity make it valuable for studying reaction mechanisms, developing new synthetic methodologies, and exploring potential therapeutic applications. Further research into its preparation methods, chemical reactions, and mechanism of action will continue to expand its utility in science and industry.

Properties

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-5-3-4-15(10-16)20(25(2,22)23)12-17(21)19-11-13-6-8-14(18)9-7-13/h3-10H,11-12H2,1-2H3,(H,19,21)

InChI Key

YHEPQEICIAQGEA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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